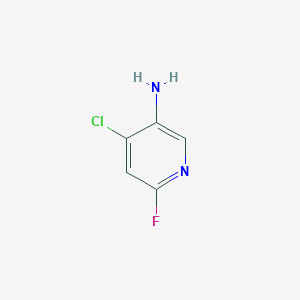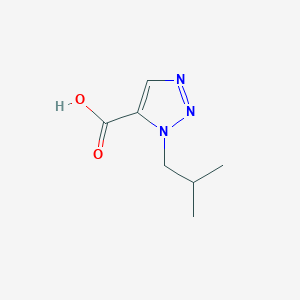
1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a series of chemical reactions. One common method involves the cycloaddition of azides to alkynes, known as “Click Chemistry.” This reaction is typically carried out in the presence of a copper catalyst and under mild conditions, making it a highly efficient and selective process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds with unique properties.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various triazole derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,4-Triazole-3-carboxylic acid
- 4-Thiazolecarboxylic acid
- 5-Methyl-3H-imidazole-4-carboxylic acid
Comparison: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its isobutyl group, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)4-10-6(7(11)12)3-8-9-10/h3,5H,4H2,1-2H3,(H,11,12) |
Clave InChI |
KZDFCUDIZJHDFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CN=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


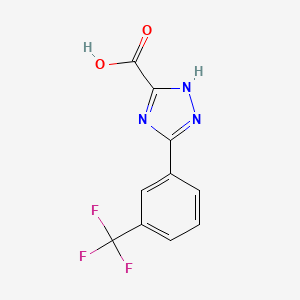
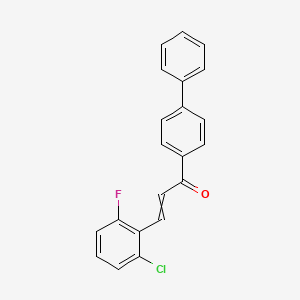
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
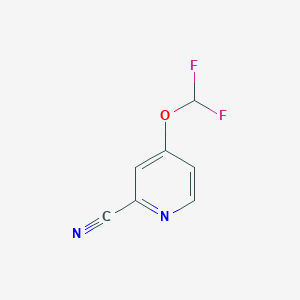
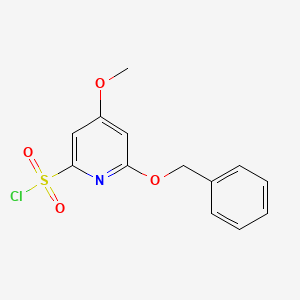

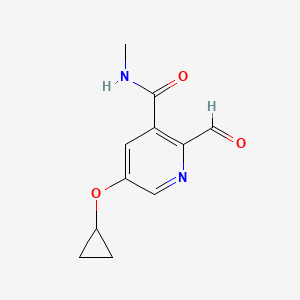

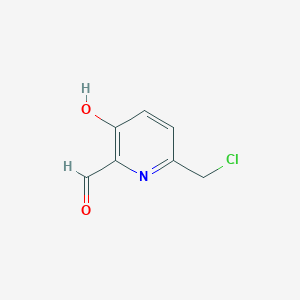
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
